tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYAPBUIUDTGLR-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228092-22-5 | |
| Record name | rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropanation via Corey–Chaykovsky Reaction Followed by Curtius Rearrangement
Formation of the Cyclopropane Core
The Corey–Chaykovsky reaction is a cornerstone for constructing the cyclopropane ring. Starting with methyl 4-vinylbenzoate, the reaction employs a sulfonium ylide (generated from trimethylsulfoxonium iodide and sodium hydride) to induce cyclopropanation. This step yields methyl 4-((1S,2R)-2-(tert-butoxycarbonylamino)cyclopropyl)benzoate as a racemic mixture. The trans selectivity of this reaction is critical, as it establishes the relative (1R,2S) configuration.
Optical Resolution and Curtius Rearrangement
Racemic intermediates are resolved using chiral high-performance liquid chromatography (HPLC) to isolate the (1R,2S)-enantiomer. Subsequent Curtius rearrangement converts the benzoyl azide derivative into an isocyanate intermediate, which reacts with tert-butanol to install the tert-butyl carbamate group. This method achieves enantiomeric excess (ee) >99%, as confirmed by chiral HPLC.
Key Analytical Data
Reductive Amination and Boc Protection Strategy
Synthesis of 4-Aminophenylcyclopropane Intermediate
This route begins with 4-nitrobenzaldehyde, which undergoes a Wittig reaction to form 4-nitrostyrene. Cyclopropanation via the Simmons–Smith reaction (using CH2I2 and Zn-Cu) yields trans-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid. Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine, producing 2-(4-aminophenyl)cyclopropane-1-carboxylic acid.
Direct Cyclopropanation of Protected Aniline Derivatives
Troc Protection and Cyclopropane Formation
4-Aminophenyl aniline is protected with 2,2,2-trichloroethyl chloroformate (TrocCl) to yield N-(4-aminophenyl)-2,2,2-trichloroethyl carbamate. Treatment with cyclopropanealdehyde under reductive amination conditions (NaBH4, MeOH/THF) forms the cyclopropane ring. Subsequent Boc protection (Boc2O) and Troc deprotection (Zn, acetic acid) furnish the target compound.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tert-butyl carbamate group is a common motif in medicinal chemistry, often used to protect amines during synthesis. Below is a comparative analysis of tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate with analogous cyclopropane derivatives.
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Substituent Effects on Reactivity and Bioactivity
4-Aminophenyl vs. 4-Hydroxyphenyl ( vs. 5) The 4-aminophenyl group enhances nucleophilicity, enabling participation in reductive alkylation and cross-coupling reactions critical for LSD1 inhibitor synthesis . The 4-hydroxyphenyl analog is less reactive in such reactions but is prioritized in proteolysis-targeting chimeras (PROTACs) due to its hydrogen-bonding capability .
Bromothiophene vs. Aminophenyl ( vs. 1) The 5-bromothiophen-2-yl substituent introduces steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets (e.g., kinases) . In contrast, the 4-aminophenyl group’s electron-donating properties optimize binding to LSD1’s catalytic domain .
Hydroxymethyl vs. Aminomethyl ( vs. 14) The hydroxymethyl group increases polarity, improving solubility for in-cell studies . The aminomethyl derivative is more versatile in forming amide bonds, making it a preferred intermediate for antiviral agents .
Stereochemical Impact
Biological Activity
Tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, emphasizing the compound's pharmacological properties and therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl ring substituted with an aminophenyl group. This unique structure contributes to its biological activity.
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For example, derivatives containing cyclopropyl and aminophenyl groups have been associated with inhibition of key cancer-related pathways.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | 9.1 | |
| Compound 82a | Pim Kinases | 0.4 - 1.1 | |
| Compound 93 | Bcr-Abl WT | 8.3 - 1.3 |
These findings suggest that this compound may exhibit similar antitumor properties, although specific data for this compound is limited.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cell proliferation and survival. The presence of the aminophenyl group suggests potential interactions with receptors or enzymes critical for tumor growth regulation.
Case Studies
While specific case studies on this compound are scarce, related compounds have demonstrated promising results in preclinical models:
- Study on Cyclopropane Derivatives : A series of cyclopropane derivatives were evaluated for their antiproliferative effects on various cancer cell lines, showing IC50 values in the low nanomolar range.
- Aminophenyl Compounds : Compounds containing aminophenyl groups have been reported to inhibit specific kinases involved in cancer progression, suggesting that similar mechanisms may be applicable to this compound.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions on appropriate precursors.
- Carbamate Formation : Reacting the cyclopropane derivative with tert-butyl carbamate under controlled conditions to yield the final product.
- Purification : The product is typically purified using chromatography techniques to ensure high purity for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
